(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine
Overview
Description
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is an organic compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound features a piperidine ring attached to a phenyl group via a sulfonyl linkage, with a methanamine group attached to the phenyl ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine are enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. By inhibiting DHFR, this compound can disrupt the growth and proliferation of cells .
Mode of Action
This compound interacts with its targets by binding to the active sites of enzymes like DHFR . This binding inhibits the enzyme’s function, leading to a disruption in the synthesis of nucleotides and, consequently, DNA replication .
Biochemical Pathways
The action of this compound affects the folate pathway, which is crucial for the synthesis of nucleotides . By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and thus hindering DNA replication .
Pharmacokinetics
The compound is typically stored in a dry environment at 2-8°c
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA replication due to the inhibition of nucleotide synthesis . This can lead to the cessation of cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s storage conditions can affect its stability Additionally, the pH of the environment can influence the compound’s efficacy, as certain enzymes may only function optimally at specific pH levels
Biochemical Analysis
Biochemical Properties
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby influencing cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to specific proteins, leading to either inhibition or activation of their enzymatic activity . This binding can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of certain metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding these transport mechanisms is essential for optimizing the use of this compound in research.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, localization to the mitochondria can affect mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dichloromethane and reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(Piperidin-1-ylsulfonyl)phenyl)methanol
- (4-(Piperidin-1-ylsulfonyl)phenyl)acetic acid
- (4-(Piperidin-1-ylsulfonyl)phenyl)ethanamine
Uniqueness
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is unique due to its combination of a piperidine ring and a sulfonyl group attached to a phenyl ring with a methanamine group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various chemical reactions and biological interactions .
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIURNDMMBMJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407038 | |
Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-71-8 | |
Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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